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Compound of Interest

Compound Name: CB30900

Cat. No.: B1668665

Introduction

CB30900 is a novel and potent small molecule inhibitor of thymidylate synthase (TS), a critical
enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is
essential for DNA replication and repair.[1][2] Inhibition of TS leads to "thymineless death” in
rapidly dividing cells, making it a key target in oncology research.[3] A significant challenge in
the preclinical development of CB30900 is its lipophilic nature and consequently poor agueous
solubility. This characteristic hinders the development of a simple aqueous formulation for
intravenous (IV) administration, which is often required for in vivo efficacy and pharmacokinetic
studies.

To overcome this limitation, a liposomal formulation approach has been developed. Liposomes
are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and
hydrophobic compounds, enhancing their solubility and stability in aqueous environments.[4]
This document provides detailed protocols for the preparation, characterization, and
preliminary in vitro testing of a CB30900 liposomal formulation suitable for research purposes.

Physicochemical Properties of CB30900

A summary of the key physicochemical properties of CB30900 is presented below. These
properties underscore the need for an advanced formulation strategy to achieve a stable and
effective intravenous dosage form.
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Property Value Method

Molecular Formula C22H20FNs0sS Mass Spectrometry
Molecular Weight 497.49 g/mol Mass Spectrometry
LogP 4.1 Calculated
Aqueous Solubility (pH 7.4) < 0.1 pg/mL Shake-flask method
Solubility in Ethanol ~5 mg/mL Visual Inspection
Solubility in DMSO > 50 mg/mL Visual Inspection

Mechanism of Action: Thymidylate Synthase
Inhibition

CB30900 exerts its cytotoxic effects by inhibiting thymidylate synthase. This action blocks the
conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate

(dTMP), depleting the cellular pool of thymidine triphosphate (dTTP) required for DNA
synthesis and leading to cell cycle arrest and apoptosis.[1][2]
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Figure 1: Mechanism of Action of CB30900.

Protocol 1: Preparation of CB30900-Loaded
Liposomes

This protocol details the thin-film hydration method followed by extrusion to produce unilamellar
liposomes with a defined size.[5] Lipophilic compounds like CB30900 are effectively
incorporated by dissolving them with the lipids in an organic solvent prior to film formation.[6]

1.1. Materials & Equipment

o Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol
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« Drug: CB30900

e Solvents: Chloroform, Methanol (HPLC grade)

» Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered

o Equipment: Rotary evaporator, water bath, bath sonicator, mini-extruder, polycarbonate

membranes (100 nm pore size), glass vials, round-bottom flask, nitrogen gas stream.

1.2. Formulation Composition

Volume for 1 mL

Stock . .
Component Role . Final Formulation
Concentration
(1 mg/mL CB30900)
Main bilayer 10 mg/mL in
DSPC 1.5mL
component Chloroform
- 10 mg/mL in
Cholesterol Membrane stabilizer 0.5mL
Chloroform
1 mg/mLin
Active Pharmaceutical
CB30900 ) Chloroform:Methanol 1.0 mL
Ingredient
(9:1)
Hydration & Final
PBS (pH 7.4) N/A 1.0 mL

Buffer

1.3. Experimental Workflow: Liposome Preparation
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Figure 2: Workflow for preparing CB30900 liposomes.

1.4. Step-by-Step Procedure
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Lipid & Drug Dissolution: In a round-bottom flask, combine the specified volumes of DSPC,
Cholesterol, and CB30900 stock solutions. Swirl gently to ensure complete mixing.

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under
reduced pressure at a temperature of 40-50°C. Rotate the flask to ensure a thin, uniform film
forms on the inner surface.

Drying: Dry the film under high vacuum for at least 2 hours (or overnight) to remove any
residual solvent.

Hydration: Add 1 mL of sterile PBS (pH 7.4) to the flask. The temperature of the buffer and
the subsequent hydration step should be maintained above the transition temperature (Tc) of
the lipid (for DSPC, Tc is ~55°C). Let the film hydrate for 1 hour with intermittent gentle
agitation to form multilamellar vesicles (MLVS).

Size Reduction (Extrusion): Assemble the mini-extruder with a 100 nm polycarbonate
membrane. Transfer the MLV suspension to a syringe and force it through the extruder into a
clean syringe. Repeat this extrusion process 11-15 times to form large unilamellar vesicles
(LUVs) with a uniform size distribution.[5]

Sterilization: Pass the final liposome suspension through a 0.22 um syringe filter into a sterile
vial for storage.

Storage: Store the formulation at 4°C, protected from light.

Protocol 2: Characterization of Liposomal
Formulation

Proper characterization is essential to ensure the quality, consistency, and stability of the
formulation.

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

o Methodology: Dilute the liposomal suspension (e.g., 1:100) in sterile PBS. Analyze using a
Dynamic Light Scattering (DLS) instrument. The Zeta Potential indicates surface charge and
is a predictor of colloidal stability.
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e Acceptance Criteria:

o Mean Particle Size: 90 - 120 nm

o PDI:<0.2

o Zeta Potential: -5 to -20 mV

2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

e Methodology:

o Separate non-encapsulated "free" drug from the liposomes using a size exclusion
chromatography (SEC) spin column.

o Collect the liposome-containing eluate.

o Disrupt a known volume of the eluate by adding a solvent like methanol or a surfactant
solution (e.g., 1% Triton X-100) to release the encapsulated CB30900.

o Quantify the concentration of CB30900 using a validated High-Performance Liquid
Chromatography (HPLC) method with UV detection.[7]

o Calculate EE and DL using the formulas below.

e Calculations:

o EE (%) = (Amount of Encapsulated Drug / Total Initial Drug) * 100

o DL (%) = (Mass of Encapsulated Drug / Total Mass of Lipids) * 100

2.3. Representative Characterization Data
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Parameter Result
Mean Particle Size (Z-average) 105.2 nm
Polydispersity Index (PDI) 0.115

Zeta Potential -12.5 mV
Encapsulation Efficiency (EE) 925 %
Drug Loading (DL) 4.8 % (w/w)

Protocol 3: Short-Term Stability Assessment

This protocol evaluates the physical and chemical stability of the liposomal formulation under

defined storage conditions.[8]

3.1. Methodology

Aliquot the final liposomal formulation into multiple sterile vials.

Store the vials under two conditions: refrigerated (4°C) and room temperature (25°C),
protected from light.

At specified time points (0, 7, 14, and 28 days), withdraw a vial from each condition.

Analyze the samples for the parameters listed in the table below.

3.2. Stability Testing Parameters and Data Table
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. Drug
) Visual Mean
Time Storage ) Content
. Appearan pH Particle PDI
Point Temp. . (% of
ce Size (nm) .
Initial)
Opalescent
Day O N/A ) 7.41 105.2 0.115 100%
, uniform
Day 7 4°C No change  7.40 106.1 0.118 99.5%
25°C No change  7.38 108.5 0.125 98.1%
Day 14 4°C No change 7.41 105.9 0.116 99.2%
25°C No change 7.35 112.4 0.140 96.5%
Day 28 4°C No change  7.39 106.5 0.120 98.9%
Slight
25°C precipitatio  7.31 125.8 0.188 92.3%

n

Protocol 4: In Vitro Cell Viability Assay

This protocol is used to determine the cytotoxic activity of the CB30900 formulation in a

relevant cancer cell line and to calculate the half-maximal inhibitory concentration (IC50).[9]

4.1. Materials

e Cell Line: A549 (human non-small cell lung cancer) or other relevant line.

» Reagents: "Free" CB30900 (dissolved in DMSO), Liposomal CB30900, cell culture medium,

fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO.

o Equipment: 96-well plates, incubator (37°C, 5% CO:z), microplate reader.

4.2. Experimental Workflow: In Vitro Assay
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Figure 3: Workflow for MTT cell viability assay.
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4.3. Step-by-Step Procedure

o Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well and
incubate for 24 hours.

o Treatment: Prepare serial dilutions of "free" CB30900 (from a DMSO stock) and liposomal
CB30900 in complete cell culture medium. The final DMSO concentration for the "free" drug
should be < 0.1%.

» Remove the old medium from the cells and add 100 pL of the drug-containing medium to the
respective wells. Include untreated and vehicle controls.

 Incubation: Incubate the plates for 72 hours at 37°C, 5% CO..

e MTT Assay: Add 10 pL of MTT reagent (5 mg/mL) to each well and incubate for another 4
hours.

e Solubilization: Aspirate the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

e Measurement: Read the absorbance at 570 nm using a microplate reader.

e Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle
control. Plot cell viability against the logarithm of drug concentration and fit a non-linear
regression curve to determine the IC50 value.[10][11]

4.4. Representative In Vitro Efficacy Data

Formulation IC50 in A549 cells (nM)
"Free" CB30900 (in DMSO) 45.8
Liposomal CB30900 52.3

The similar IC50 values suggest that the liposomal formulation effectively delivers the active
CB30900 to the cancer cells in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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